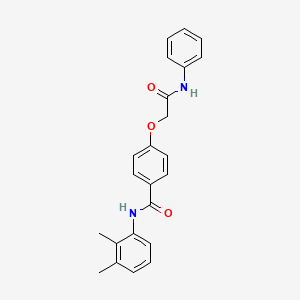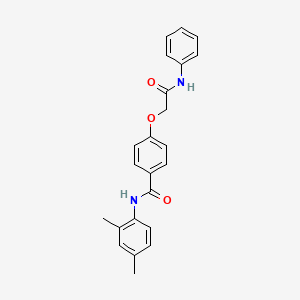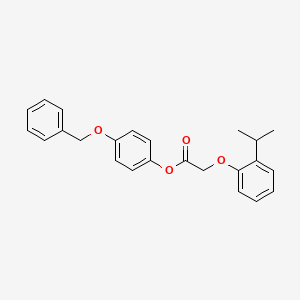
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide
概要
説明
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with an anilino group and an oxoethoxy linkage, making it structurally unique and potentially versatile in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Anilino Intermediate: : The initial step involves the reaction of aniline with an appropriate acylating agent to form the anilino intermediate. This can be achieved using reagents such as acetic anhydride or acetyl chloride under basic conditions.
-
Oxidation to Form the Oxoethoxy Group: : The anilino intermediate is then subjected to oxidation to introduce the oxoethoxy group. This step often employs oxidizing agents like potassium permanganate or chromium trioxide.
-
Coupling with Benzamide: : The final step involves coupling the oxidized intermediate with 2,6-diethylphenylbenzamide. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, nitro groups, or sulfonic acids.
科学的研究の応用
Chemistry
In chemistry, 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for studies in areas such as cancer, inflammation, and infectious diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for creating materials with tailored characteristics.
作用機序
The mechanism of action of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
4-(2-anilino-2-oxoethoxy)-N-(2,6-dimethylphenyl)benzamide: Similar structure but with methyl groups instead of ethyl groups, potentially altering its chemical and biological properties.
4-(2-anilino-2-oxoethoxy)-N-(2,6-diisopropylphenyl)benzamide: Larger isopropyl groups may affect steric interactions and reactivity.
4-(2-anilino-2-oxoethoxy)-N-(2,6-dichlorophenyl)benzamide: Chlorine substituents could introduce different electronic effects and reactivity patterns.
Uniqueness
The uniqueness of 4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide lies in its specific substitution pattern, which can influence its reactivity, stability, and interaction with biological targets. The presence of diethyl groups may enhance its lipophilicity and membrane permeability, potentially making it more effective in certain applications compared to its analogs.
特性
IUPAC Name |
4-(2-anilino-2-oxoethoxy)-N-(2,6-diethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-3-18-9-8-10-19(4-2)24(18)27-25(29)20-13-15-22(16-14-20)30-17-23(28)26-21-11-6-5-7-12-21/h5-16H,3-4,17H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFIKIDDDKUWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B3478277.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-ethylphenyl)benzamide](/img/structure/B3478281.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B3478287.png)
![4-[2-(4-chloroanilino)-2-oxoethoxy]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3478291.png)
![2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2-ethylphenyl)acetamide](/img/structure/B3478294.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-(2-methylphenyl)benzamide](/img/structure/B3478307.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B3478315.png)
![N-(4-methylphenyl)-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478318.png)
![N-cyclohexyl-4-[2-oxo-2-(2-propan-2-ylanilino)ethoxy]benzamide](/img/structure/B3478323.png)
![4-{2-[(2-isopropylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3478324.png)
![2-[4-oxo-3-(2-propan-2-ylphenoxy)chromen-7-yl]oxy-N-phenylacetamide](/img/structure/B3478327.png)



